molecular formula C9H17NO2 B1605326 ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate CAS No. 192047-04-4

ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate

Cat. No. B1605326
M. Wt: 171.24 g/mol
InChI Key: VODUKXHGDCJEOZ-SFYZADRCSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the asymmetric synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid, a compound with a similar structure, has been achieved through alkylation/cyclization of a newly designed axially chiral Ni (II) complex of glycine Schiff base .


Chemical Reactions Analysis

While specific chemical reactions involving ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate are not documented, general reactions involving similar compounds can be considered . For instance, E2 reactions are typically seen with secondary and tertiary alkyl halides, in the presence of a base .

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate has been utilized in various synthesis processes. For instance, it has been used in the enantioselective synthesis of Ceralure B1, a potent attractant for the Mediterranean fruit fly. This synthesis involved asymmetric Diels–Alder reaction and iodolactonization (Raw & Jang, 2000). Additionally, the stereospecific conversion of similar compounds to ethylene by plant tissues highlights its relevance in biochemical pathways, particularly in relation to plant hormone synthesis (Hoffman et al., 1982).

Biotechnology and Agricultural Applications

In biotechnology, this compound has been involved in enzymatically catalyzed oxidative polymerization processes, demonstrating its potential in advanced materials science (Pang et al., 2003). Furthermore, its derivatives have been used in the study of ethylene biosynthesis in plants, which is crucial for understanding plant growth and fruit ripening processes (Bulens et al., 2011).

Advanced Organic Chemistry and Medicinal Chemistry

The compound has been a building block in the preparation of potent HCV NS3 protease inhibitors, demonstrating its utility in medicinal chemistry (Lou et al., 2013). Additionally, its use in the synthesis of complex organic molecules, like ethyl 3,3,5,5-tetracyano-2-hydroxy-2-methyl-4,6-diphenylcyclohexane-1-carboxylate, further underlines its versatility in organic chemistry (Kurbanova et al., 2019).

properties

IUPAC Name

ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-2-12-9(11)7-5-3-4-6-8(7)10/h7-8H,2-6,10H2,1H3/t7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VODUKXHGDCJEOZ-SFYZADRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCCC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CCCC[C@@H]1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10355896
Record name ethyl(1r,2s)-2-aminocyclohexanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate

CAS RN

192047-04-4
Record name ethyl(1r,2s)-2-aminocyclohexanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Gobec, T Tomašič, A Štimac… - Journal of medicinal …, 2018 - ACS Publications
Muramyl dipeptide (MDP), a fragment of bacterial peptidoglycan, has long been known as the smallest fragment possessing adjuvant activity, on the basis of its agonistic action on the …
Number of citations: 34 pubs.acs.org

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